Product packaging for Hydroxylamine, O-(2-thienylmethyl)-(Cat. No.:CAS No. 39854-54-1)

Hydroxylamine, O-(2-thienylmethyl)-

Cat. No.: B15323534
CAS No.: 39854-54-1
M. Wt: 129.18 g/mol
InChI Key: IBRFQKKMRBKIFY-UHFFFAOYSA-N
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Description

Contextualization within O-Alkylhydroxylamine Chemistry

O-alkylhydroxylamines are a class of organic compounds characterized by the presence of an N-O bond, where the oxygen atom is substituted with an alkyl group. researchgate.net These compounds are valuable intermediates in organic synthesis, primarily utilized for the preparation of a wide array of nitrogen-containing molecules. researchgate.net The reactivity of O-alkylhydroxylamines is diverse; they can undergo reactions such as acylation, alkylation, and cleavage of the N-O bond. researchgate.net

The synthesis of O-alkylhydroxylamines can be achieved through various methods, including the O-alkylation of N-protected hydroxylamines followed by deprotection. organic-chemistry.org A notable method involves the electrophilic amination of alkoxides, which provides a direct route to N-Boc-O-alkylhydroxylamines in good yields. rsc.org These protected forms are stable and can be readily deprotected to furnish the desired O-alkylhydroxylamine. O-substituted hydroxylamine (B1172632) reagents are also recognized for their capacity to facilitate stereo- and regioselective bond formations, including C–N, N–N, O–N, and S–N bonds, without the need for expensive metal catalysts. rsc.org

Significance of the 2-Thienyl Moiety in Synthetic Methodologies

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a crucial building block in medicinal chemistry and materials science. rroij.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The 2-thienyl group, specifically, can be readily functionalized. For instance, the deprotonation of thiophene with organolithium reagents like butyl lithium yields 2-lithiothiophene, a versatile nucleophile that reacts with various electrophiles to introduce substituents at the 2-position. rroij.comwikipedia.org

The incorporation of the 2-thienyl moiety into a molecule can significantly influence its chemical and biological properties. In many cases, a thiophene ring can act as a bioisostere for a benzene (B151609) ring, meaning it can replace the benzene ring in a biologically active compound without a loss of activity. rroij.comwikipedia.org This principle is exemplified by several marketed drugs. The reactivity of the 2-thienyl group is also of interest in combustion chemistry, as seen in studies of the 2-thienylmethyl radical. nih.gov

Overview of Academic Research Trajectories for O-(2-Thienylmethyl)hydroxylamine

Research involving O-(2-Thienylmethyl)hydroxylamine and related structures primarily falls into the realm of synthetic methodology and medicinal chemistry. The compound serves as a precursor or intermediate in the synthesis of more complex molecules with potential biological applications. For instance, a derivative, Hydroxylamine, O-[(5-nitro-2-thienyl)methyl]-, is noted in chemical databases, suggesting its use in specific synthetic pathways. guidechem.com

The study of radical reactions involving the 2-thienylmethyl group provides insights into its behavior in high-energy environments, which is relevant to fields like combustion chemistry. nih.gov Furthermore, the broader class of hydroxylamine derivatives is under investigation for their roles in biological processes. For example, hydroxylamine oxidoreductases are enzymes that catalyze the oxidation of hydroxylamine, a key step in the nitrogen cycle. nih.gov While direct research on the biological activities of O-(2-Thienylmethyl)hydroxylamine is not extensively documented in the provided search results, its structural components suggest potential for exploration in drug discovery and development, following the trend of other thiophene-containing compounds. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B15323534 Hydroxylamine, O-(2-thienylmethyl)- CAS No. 39854-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39854-54-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

O-(thiophen-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c6-7-4-5-2-1-3-8-5/h1-3H,4,6H2

InChI Key

IBRFQKKMRBKIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CON

Origin of Product

United States

Synthetic Methodologies for O 2 Thienylmethyl Hydroxylamine

Established Synthetic Routes and Efficiency Considerations

The most common approaches for synthesizing O-alkylated hydroxylamines rely on nucleophilic substitution reactions where a hydroxylamine (B1172632) derivative acts as the nucleophile.

Direct alkylation of hydroxylamine can be challenging as it often leads to a mixture of N-alkylated and O-alkylated products, with N-alkylation typically being the favored pathway. wikipedia.org To achieve selective O-alkylation, the nitrogen atom is often protected. A widely used strategy involves the use of N-protected hydroxylamine derivatives, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. organic-chemistry.orggoogle.com

In this two-step approach:

The N-protected hydroxylamine is deprotonated with a base to form a more potent oxygen nucleophile. This anion is then reacted with an appropriate alkylating agent.

The protecting group is subsequently removed, often through acidic hydrolysis or hydrazinolysis, to yield the desired O-substituted hydroxylamine. google.com

To synthesize O-(2-thienylmethyl)hydroxylamine specifically, the principles of hydroxylamine alkylation are applied using a suitable thienylmethylating agent. The most direct precursor for this purpose is 2-(chloromethyl)thiophene (B1266113), also known as 2-thenyl chloride. nih.gov

A practical synthetic route involves the reaction of N-hydroxyphthalimide with 2-(chloromethyl)thiophene in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This reaction forms the intermediate, 2-(((thiophen-2-yl)methoxy)imino)isoindoline-1,3-dione. Subsequent cleavage of the phthalimide (B116566) group, typically with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) or methanol, releases the free O-(2-thienylmethyl)hydroxylamine. The product is often isolated as a more stable hydrochloride salt.

It is critical to note that 2-(chloromethyl)thiophene is known to be unstable and can decompose, particularly upon storage or heating, through the generation of hydrogen chloride, which can catalyze polymerization. orgsyn.org Therefore, it is often freshly prepared or purified by rapid vacuum distillation and stabilized with a small amount of a base like dicyclohexylamine (B1670486) for storage. orgsyn.org

Table 1: Proposed Synthetic Route for O-(2-Thienylmethyl)hydroxylamine

StepReactant 1Reactant 2Key Reagents/SolventsProduct
1N-Hydroxyphthalimide2-(Chloromethyl)thiophenePotassium Carbonate, DMF2-(((Thiophen-2-yl)methoxy)imino)isoindoline-1,3-dione
22-(((Thiophen-2-yl)methoxy)imino)isoindoline-1,3-dioneHydrazine HydrateEthanolO-(2-Thienylmethyl)hydroxylamine

Advanced Synthetic Modifications and Optimization

While classical methods are effective, research into advanced synthetic protocols aims to improve stereochemical control and incorporate principles of green chemistry.

The target molecule, O-(2-thienylmethyl)hydroxylamine, is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers. Therefore, stereoselective synthesis is not a relevant consideration for its direct preparation.

However, in the broader context of hydroxylamine synthesis, stereoselectivity is crucial when the target molecule is chiral. For related compounds, asymmetric methods have been developed. For example, the conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds, including those with thiophene (B33073) rings, can be performed with high enantioselectivity using chiral catalysts. nih.gov Such strategies are central to producing enantiomerically pure chiral hydroxylamine derivatives for applications in asymmetric synthesis and pharmaceuticals.

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. While specific green chemistry methods for O-(2-thienylmethyl)hydroxylamine have not been extensively reported, general trends in hydroxylamine synthesis can be considered.

One approach involves replacing hazardous solvents and reagents. For the synthesis of N,N-disubstituted hydroxylamines, the use of task-specific ionic liquids as both solvent and catalyst has been shown to offer high selectivity and operational simplicity. organic-chemistry.org Another advanced method for the oxidation of secondary amines to N,N-dialkyl-hydroxylamines employs hydrogen peroxide as a clean oxidant in the presence of a recyclable titanium-silicalite catalyst. google.com Adapting such principles, for instance by exploring solid-supported catalysts or solvent-free conditions for the alkylation step, could lead to more environmentally benign syntheses of O-(2-thienylmethyl)hydroxylamine.

Purification and Isolation Techniques for Research Applications

Proper purification and isolation are essential to obtain O-(2-thienylmethyl)hydroxylamine of high purity for research purposes. The chosen technique depends on the physical properties of the product and its intermediates.

Following the synthesis from N-hydroxyphthalimide, the intermediate is a solid that can often be purified by recrystallization from a suitable solvent.

The final product, O-(2-thienylmethyl)hydroxylamine, is a basic amine. This allows for purification via acid-base extraction . The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous acid solution, which protonates the amine and transfers it to the aqueous phase as its salt. Impurities remain in the organic layer. The aqueous layer is then separated, neutralized with a base, and the free hydroxylamine is re-extracted into a fresh organic solvent. The solvent is then removed under reduced pressure.

Column chromatography on silica (B1680970) gel is another powerful technique for purifying both the intermediate and the final product, allowing for the separation of compounds with different polarities. orgsyn.org

For long-term storage and ease of handling, the purified O-(2-thienylmethyl)hydroxylamine is often converted to its hydrochloride salt . This is typically achieved by dissolving the free base in a solvent like diethyl ether or ethanol and treating it with a solution of hydrogen chloride. The resulting salt precipitates as a crystalline solid, which can be collected by filtration and dried.

Reactivity and Reaction Mechanisms of O 2 Thienylmethyl Hydroxylamine

Nucleophilic Reactivity Profile

The core of O-(2-Thienylmethyl)hydroxylamine's reactivity lies in the nucleophilicity of its nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking a variety of electrophilic centers.

Condensation Reactions with Carbonyl Compounds for Oxime Formation

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This reaction is a cornerstone of carbonyl chemistry and is expected to be a primary mode of reactivity for O-(2-Thienylmethyl)hydroxylamine. The general mechanism involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding O-(2-thienylmethyl)oxime.

The reaction is typically catalyzed by acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting O-(2-thienylmethyl)oximes can exist as E/Z isomers, and the specific isomer distribution would be influenced by the steric and electronic properties of the carbonyl substrate.

Table 1: Predicted Condensation Reactions of O-(2-Thienylmethyl)hydroxylamine with Various Carbonyl Compounds

Carbonyl CompoundPredicted O-(2-thienylmethyl)oxime Product
FormaldehydeFormaldehyde O-(2-thienylmethyl)oxime
AcetaldehydeAcetaldehyde O-(2-thienylmethyl)oxime
AcetoneAcetone O-(2-thienylmethyl)oxime
BenzophenoneBenzophenone O-(2-thienylmethyl)oxime

This table represents predicted products based on established reactivity patterns of hydroxylamines. Specific experimental verification for O-(2-thienylmethyl)hydroxylamine is not currently available in the literature.

Reactivity with Other Electrophilic Species

Beyond carbonyl compounds, the nucleophilic nitrogen of O-(2-Thienylmethyl)hydroxylamine is anticipated to react with a range of other electrophiles. These reactions would lead to the formation of various N-substituted derivatives. Examples of such electrophiles include:

Alkyl Halides: Reaction with alkyl halides would lead to N-alkylation, forming the corresponding N-alkyl-O-(2-thienylmethyl)hydroxylamines.

Acyl Chlorides and Anhydrides: Acylation would readily occur on the nitrogen atom to produce N-acyl-O-(2-thienylmethyl)hydroxylamines.

Isocyanates: Addition to isocyanates would yield the corresponding urea (B33335) derivatives.

Michael Acceptors: Conjugate addition to α,β-unsaturated carbonyl compounds is another plausible reaction pathway.

Participation in Cycloaddition Reactions

The structural elements of O-(2-Thienylmethyl)hydroxylamine and its derivatives, particularly the oximes formed from it, make them potential participants in cycloaddition reactions, which are powerful tools for the synthesis of heterocyclic compounds.

Role in Heterocycle Synthesis (e.g., Isoxazoles, Thiazoles)

While direct participation of O-(2-Thienylmethyl)hydroxylamine in cycloadditions is less common, the oximes derived from it are valuable precursors. For instance, the oxidation of an aldoxime derived from O-(2-Thienylmethyl)hydroxylamine would generate a nitrile oxide. This 1,3-dipole could then undergo a [3+2] cycloaddition reaction with an alkene or alkyne to furnish isoxazoline (B3343090) or isoxazole (B147169) rings, respectively, bearing a 2-thienylmethyl group on the oxygen atom.

The synthesis of thiazoles involving O-(2-Thienylmethyl)hydroxylamine is less direct. However, the thiophene (B33073) ring itself can participate in certain cycloaddition reactions, or the functional groups introduced via the hydroxylamine moiety could be chemically manipulated to construct a thiazole (B1198619) ring. There is no direct evidence in the literature for O-(2-thienylmethyl)hydroxylamine being a direct precursor for thiazole synthesis.

Rearrangement Pathways and Mechanistic Insights

Hydroxylamine derivatives are known to undergo various rearrangement reactions, often under acidic conditions. While no specific rearrangements of O-(2-Thienylmethyl)hydroxylamine have been documented, analogies can be drawn to established mechanisms.

One of the most well-known rearrangements of hydroxylamine derivatives is the Bamberger rearrangement , which typically involves N-phenylhydroxylamines. It is conceivable that under strong acidic conditions, an N-aryl derivative of O-(2-thienylmethyl)hydroxylamine could potentially undergo a similar transformation.

Another relevant rearrangement is the Beckmann rearrangement , which involves the conversion of an oxime into an amide. The O-(2-thienylmethyl)oximes formed from the condensation of O-(2-Thienylmethyl)hydroxylamine with ketones could, in principle, undergo a Beckmann rearrangement upon treatment with acid. The 2-thienylmethyl group would act as the migrating group, leading to the formation of an N-substituted amide. The migratory aptitude of the 2-thienylmethyl group compared to the other substituent on the oxime carbon would be a key determinant of the reaction's outcome.

Role as a Reagent in Radical Chemistry Investigations

Recent research has highlighted the use of hydroxylamine derivatives as precursors to nitrogen-centered radicals. These radicals can participate in a variety of useful synthetic transformations. The N-O bond in O-(2-Thienylmethyl)hydroxylamine is relatively weak and could potentially be cleaved homolytically to generate a 2-thienylmethoxyl radical and an aminyl radical.

Furthermore, studies have investigated the radical recombination reactions of the 2-thienylmethyl radical itself. This suggests that under appropriate conditions, O-(2-Thienylmethyl)hydroxylamine or its derivatives could serve as a source for this radical, which could then be trapped or participate in further reactions. The specific conditions required to initiate such radical processes (e.g., photolysis, thermolysis, or reaction with a radical initiator) would need to be experimentally determined.

Computational and Theoretical Investigations of O 2 Thienylmethyl Hydroxylamine

Electronic Structure Analysis and Bonding Characteristics

A formal analysis of the electronic structure of O-(2-Thienylmethyl)hydroxylamine would typically involve quantum chemical calculations to determine key properties. These include the distribution of electron density, the nature of its molecular orbitals, and the characteristics of its chemical bonds.

Key parameters that would be investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. wikipedia.orgnih.gov

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would elucidate the nature of the bonds (e.g., C-N, N-O, C-S), identify significant orbital interactions, and quantify charge distributions on each atom. scirp.orgwisc.edu This provides a detailed picture of the molecule's Lewis structure and intramolecular interactions.

Currently, no specific studies reporting these values or characteristics for O-(2-Thienylmethyl)hydroxylamine are available.

Conformational Landscape and Energetics

The flexibility of the O-(2-thienylmethyl)- group, specifically the rotation around the C-C, C-O, and O-N single bonds, suggests that the molecule can exist in multiple conformations. A thorough computational study would map out this conformational landscape.

Such an investigation would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles to identify all stable low-energy conformers. ufms.br

Geometry Optimization: Calculating the precise geometry of each stable conformer.

Relative Energetics: Determining the relative energy of each conformer to identify the most stable, or ground-state, conformation and the energy barriers between different conformers. ufms.br

This information is crucial for understanding the molecule's behavior in different environments, yet specific energetic data and conformational analyses for O-(2-Thienylmethyl)hydroxylamine have not been documented in the literature.

Reaction Pathway Elucidation using Quantum Chemical Methods

Understanding how O-(2-Thienylmethyl)hydroxylamine participates in chemical reactions is fundamental to predicting its chemical behavior. Quantum chemical methods are essential for mapping out potential reaction pathways. fiveable.me

Transition State Analysis for Key Reactions

For any chemical reaction, reactants must pass through a high-energy transition state before forming products. wikipedia.org Transition State Theory (TST) is the framework used to study these fleeting structures. youtube.com Computational chemists locate and characterize transition states to calculate activation energies, which are critical for determining reaction rates. youtube.com A computational study on O-(2-Thienylmethyl)hydroxylamine would model its potential reactions—such as its formation, decomposition, or interaction with other reagents—and identify the associated transition state structures and energies. No such analyses have been published.

Prediction of Reactivity and Selectivity

The electronic structure data derived from computational studies allows for the prediction of a molecule's reactivity and selectivity. nih.gov For instance, the location of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. Fukui functions and other reactivity descriptors can provide more quantitative predictions about which atoms are most susceptible to reaction. researchgate.net Without foundational computational studies on O-(2-Thienylmethyl)hydroxylamine, these predictions remain speculative.

Solvent Effects on Molecular and Reaction Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the molecule's conformational stability, electronic properties, and reaction energy profiles. nih.gov Investigating how solvents might alter the behavior of O-(2-Thienylmethyl)hydroxylamine is an important aspect that awaits computational exploration.

Applications of O 2 Thienylmethyl Hydroxylamine in Advanced Organic Synthesis

Utilization as a Versatile Building Block

O-substituted hydroxylamines serve as valuable synthons, providing a masked amino group that can be unveiled or participate in a variety of transformations. The substituent on the oxygen atom can be strategically chosen to modulate reactivity and introduce additional functionality.

Synthesis of Complex Organic Molecules

The incorporation of nitrogen atoms into complex organic scaffolds is a cornerstone of medicinal chemistry and materials science. O-substituted hydroxylamines offer a reliable method for introducing a nitrogen-based functional group. For instance, they can be used in the synthesis of peptidoglycan (PG) fragments, which are crucial for studying the innate immune system. A facile approach involves the incorporation of N,O-hydroxylamine linkers onto a synthetic PG derivative, muramyl dipeptide (MDP). This method allows for the one-step installation of chemical handles that can be used for bioconjugation to fluorophores or for immobilization on surfaces for analysis.

Furthermore, the development of supramolecular elastomers has benefited from the use of poly(β-hydroxyl amine)s. These polymers, synthesized through the catalyst-free and atom-economical polymerization of amines and epoxides, serve as the backbone for creating materials with tunable mechanical properties and excellent self-healing capabilities.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. O-substituted hydroxylamines, particularly alkynyl hydroxylamines, have been identified as key precursors for the synthesis of various 1,2-N/O heterocycles such as isoxazolidines, isoxazolines, and isoxazoles. These heterocycles are privileged scaffolds known for their diverse pharmacological properties.

A notable application is the use of O-cyclopropyl hydroxylamines, which are bench-stable precursors for the synthesis of N-heterocycles. These compounds can undergo a di-heteroatom-sigmatropic rearrangement, inspired by the Bartoli indole (B1671886) synthesis, to furnish a variety of substituted heterocycles, including 2-hydroxy tetrahydroquinolines. This methodology provides a scalable and efficient route to these valuable structures.

Role in Catalytic Transformations

The reactivity of O-substituted hydroxylamines extends beyond their role as simple building blocks. They are increasingly utilized as key components in transition metal-catalyzed and organocatalytic reactions, enabling novel bond formations and molecular functionalizations.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has revolutionized the logic of organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. O-substituted hydroxylamines have proven to be effective reagents in these transformations, often serving as both the oxidant and the source of the nitrogen atom.

In one such application, a palladium-catalyzed alkenyl C-H activation/diamination reaction of cycloalkenyl bromoarenes with hydroxylamines has been developed for the synthesis of tetrahydrocarbazoles and their analogs. In this process, fine-tuned bifunctional secondary hydroxylamines act as the single-nitrogen source, leading to the construction of the N-heterocycles through a cascade process. The mechanism is thought to involve the selective activation of the alkenyl C-H bond, followed by a diamination cascade.

The versatility of palladium catalysis is further demonstrated in the C-H activation of acetylated anilines with epoxides, which proceeds via a 6,4-palladacycle intermediate to provide regioselectively functionalized β-hydroxy products. While not directly employing hydroxylamines as the nitrogen source, this work highlights the ongoing development of palladium-catalyzed methods for C-C and C-heteroatom bond formation, a field where O-substituted hydroxylamines are increasingly finding a role.

Other Metal-Mediated or Organocatalytic Applications

Beyond palladium, other metal catalysts and organocatalytic systems can harness the reactivity of O-substituted hydroxylamines. For example, copper-catalyzed electrophilic amination of organozinc nucleophiles can be achieved using O-acyl-N,N-dialkylhydroxylamines as electrophilic nitrogen sources to produce tertiary and secondary amines.

In the realm of organocatalysis, O-mesityl(sulfonyl)hydroxylamine, in the presence of a catalytic amount of ytterbium triflate, has been used for the selective hydrogenation of the olefin bond in electron-deficient α,β-unsaturated carbonyl compounds. This method provides a valuable alternative to traditional hydrogenation techniques.

Development of Novel Synthetic Methodologies Employing O-Substituted Hydroxylamines

The unique reactivity of O-substituted hydroxylamines continues to inspire the development of novel synthetic methodologies. Researchers are exploring new ways to activate and utilize these reagents to forge challenging chemical bonds and construct intricate molecular frameworks.

One area of active development is the use of O-substituted hydroxylamine (B1172632) reagents with good leaving groups on the oxygen atom, such as 2,4-dinitrophenylhydroxylamine (DPH) and O-(diphenylphosphinyl)hydroxylamine (DPPH). These reagents have shown remarkable potential as electrophilic aminating agents and as a source of the amino group in stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions, often without the need for expensive metal catalysts.

Another innovative approach involves the synthesis of oxygen-substituted hydroxylamine derivatives of heterocyclic compounds. For instance, N-hydroxyphthalimide and related compounds can be reacted with 2,3-dibromo-1-heterocycl-yl propane (B168953) derivatives to generate novel molecules with potential biological activity.

The development of scalable synthetic routes to novel O-substituted hydroxylamines, such as O-cyclopropyl hydroxylamines, is also a significant advancement. Access to these stable and versatile precursors opens up new avenues for their application in areas like the synthesis of N-heterocycles through sigmatropic rearrangements.

The following table provides a summary of the applications discussed:

Application CategorySpecific TransformationReagent TypeCatalyst/ConditionsProduct Class
Building Block Peptidoglycan ModificationN,O-hydroxylamine linkers-Bioconjugated Peptides
Building Block Polymer SynthesisDi-amines and EpoxidesCatalyst-freePoly(β-hydroxyl amine)s
Heterocycle Synthesis -Sigmatropic RearrangementO-cyclopropyl hydroxylaminesHeatN-Heterocycles
Heterocycle Synthesis CyclizationAlkynyl hydroxylaminesVarious1,2-N/O Heterocycles
Catalytic C-H Activation Alkenyl C-H DiaminationSecondary HydroxylaminesPalladiumTetrahydrocarbazoles
Catalytic Amination Electrophilic AminationO-acyl-N,N-dialkylhydroxylaminesCopperTertiary/Secondary Amines
Organocatalysis Selective HydrogenationO-mesityl(sulfonyl)hydroxylamineYtterbium triflateSaturated Carbonyls

Derivatization and Analog Synthesis of O 2 Thienylmethyl Hydroxylamine

Modification of the Hydroxylamine (B1172632) Moiety

The hydroxylamine portion of O-(2-thienylmethyl)hydroxylamine offers reactive sites for N-alkylation, N-acylation, and further O-functionalization, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of O-(2-thienylmethyl)hydroxylamine is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental in building molecular complexity and modulating the electronic and steric properties of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. researchgate.net Standard procedures involve the reaction of the hydroxylamine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to optimize the yield and prevent side reactions. For instance, weaker bases like potassium carbonate or triethylamine (B128534) are often employed. The reactivity of the alkylating agent also plays a significant role, with alkyl iodides being more reactive than bromides or chlorides.

Reductive amination represents another powerful strategy for N-alkylation, particularly for synthesizing N,N-disubstituted hydroxylamines. nih.gov This method involves the condensation of the hydroxylamine with an aldehyde or ketone to form a nitrone intermediate, which is then reduced in situ to the corresponding N-alkylated hydroxylamine.

N-Acylation: Acylation of the nitrogen atom is a common transformation that can be accomplished using various acylating agents. rsc.org Acyl chlorides and anhydrides are frequently used in the presence of a base to yield N-acyl derivatives. rsc.org This reaction is often highly efficient and proceeds under mild conditions. rsc.org For example, the use of acetic anhydride, with or without a catalyst, is a well-established method for N-acetylation. rsc.org Furthermore, peptide coupling reagents can facilitate the formation of amides from carboxylic acids, offering a broad scope for introducing diverse acyl groups. organic-chemistry.org

Further O-Functionalization

While the oxygen atom is already substituted with a 2-thienylmethyl group, further functionalization of the broader hydroxylamine framework can be envisaged through reactions that modify this O-substituent indirectly or by creating analogs with different O-substituents. The synthesis of various O-substituted hydroxylamines can be achieved by O-alkylation of N-protected hydroxylamines, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.orggoogle.com This approach allows for the introduction of a wide variety of functionalized alkyl or aryl groups at the oxygen position, providing access to a library of analogs for structure-reactivity studies.

Functionalization of the Thienyl Ring

The thiophene (B33073) ring in O-(2-thienylmethyl)hydroxylamine is susceptible to a range of functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling, which allow for the introduction of various substituents onto the heterocyclic core.

Electrophilic Aromatic Substitution Studies

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The substitution pattern is directed by the existing substituent and the inherent reactivity of the thiophene nucleus, which is generally more reactive than benzene (B151609). The 2-thienylmethyl substituent is expected to be an ortho, para-directing group, activating the ring towards electrophilic attack. In the case of the 2-substituted thiophene ring, the primary site of substitution is typically the C5 position, with the C3 position being the next most reactive.

Common electrophilic substitution reactions that could be applied to O-(2-thienylmethyl)hydroxylamine include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using nitric acid in the presence of a dehydrating agent like sulfuric acid, although careful control of reaction conditions is necessary to avoid oxidation.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively.

Metalation and Cross-Coupling Strategies

Metalation of the thiophene ring, followed by reaction with an electrophile, is a powerful method for regioselective functionalization. Deprotonation of the thiophene ring can be achieved using strong bases like n-butyllithium, typically at the most acidic proton, which in a 2-substituted thiophene is at the C5 position. The resulting thienyllithium species can then react with a variety of electrophiles.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org For O-(2-thienylmethyl)hydroxylamine, this can be approached in two ways:

Introducing the thienyl moiety via cross-coupling: A suitably functionalized hydroxylamine could be coupled with a thienylboronic acid or stannane (B1208499) derivative.

Functionalizing a pre-formed thienyl ring: A halogenated derivative of O-(2-thienylmethyl)hydroxylamine can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) with a wide range of coupling partners, including boronic acids, organostannanes, alkenes, and terminal alkynes. organic-chemistry.orgnih.gov This allows for the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents onto the thiophene ring.

Structure-Reactivity Relationship Studies through Analog Synthesis

The synthesis of a diverse library of analogs of O-(2-thienylmethyl)hydroxylamine is essential for understanding its structure-reactivity relationships. By systematically modifying different parts of the molecule, one can probe the influence of electronic and steric factors on its chemical and biological properties.

Functionalization of the thienyl ring also offers a rich avenue for exploration. Introducing electron-donating or electron-withdrawing groups at various positions on the ring will alter the electronic properties of the entire molecule. The position of these substituents will also have a significant steric impact. The synthesis and evaluation of such analogs can provide valuable insights into the molecule's mechanism of action in various chemical or biological systems.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of "Hydroxylamine, O-(2-thienylmethyl)-." Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the 2-thienylmethyl group would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons (-CH₂-) bridging the thiophene (B33073) ring and the oxygen atom are expected to appear as a singlet, with a chemical shift influenced by the electronegative oxygen and the aromatic thiophene ring. The protons on the thiophene ring itself would present as a complex multiplet system, typical for a 2-substituted thiophene, due to spin-spin coupling. The protons of the hydroxylamine (B1172632) group (-NHOH) would also produce distinct signals, although their position and appearance can be affected by solvent, concentration, and temperature due to proton exchange.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in "Hydroxylamine, O-(2-thienylmethyl)-" would correspond to a distinct signal. The carbon of the methylene group would be found in the aliphatic region, shifted downfield by the adjacent oxygen. The four carbon atoms of the thiophene ring would resonate in the aromatic region, with the carbon atom bonded to the methylene group showing a different chemical shift compared to the others.

For analogous compounds, such as O-(2-iodobenzyl) hydroxylamine, NMR spectroscopy has been crucial in confirming its structure. Researchers have observed the characteristic shifting of the benzylic methylene unit adjacent to the hydroxylamine group, a phenomenon that would be expected to be similar for the thienylmethyl derivative.

Table 1: Predicted ¹H NMR Spectral Data for Hydroxylamine, O-(2-thienylmethyl)-

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Thiophene-H 6.8 - 7.5 Multiplet
-CH₂- 4.5 - 5.5 Singlet

Table 2: Predicted ¹³C NMR Spectral Data for Hydroxylamine, O-(2-thienylmethyl)-

Carbon Atom Predicted Chemical Shift (ppm)
Thiophene C (quaternary) 135 - 145
Thiophene CH 120 - 130

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and obtaining structural information through fragmentation analysis of "Hydroxylamine, O-(2-thienylmethyl)-." High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The electron ionization (EI) mass spectrum of "Hydroxylamine, O-(2-thienylmethyl)-" would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the O-N bond and the bond between the methylene group and the thiophene ring. This would result in characteristic fragment ions, such as the 2-thienylmethyl cation and fragments corresponding to the hydroxylamine moiety.

For the parent compound, hydroxylamine, the NIST WebBook provides mass spectral data showing its fragmentation under electron ionization. While this provides a basic reference, the fragmentation of "Hydroxylamine, O-(2-thienylmethyl)-" would be significantly influenced by the presence of the 2-thienylmethyl group. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for analyzing trimethylsilyl (B98337) (TMS) derivatives of hydroxylamines, which are often more volatile and thermally stable.

Table 3: Predicted Key Mass Spectrometry Fragments for Hydroxylamine, O-(2-thienylmethyl)-

Fragment Predicted m/z
[M]⁺ (Molecular Ion) 143.03
[C₅H₅S-CH₂]⁺ 97.01

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the functional groups present in "Hydroxylamine, O-(2-thienylmethyl)-." These techniques are complementary and are used to confirm the presence of specific bonds and structural features.

The IR spectrum of "Hydroxylamine, O-(2-thienylmethyl)-" would be expected to display characteristic absorption bands. The N-H and O-H stretching vibrations of the hydroxylamine group would appear in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would be found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring and the N-O stretching vibration would appear in the fingerprint region, typically below 1200 cm⁻¹. In the case of O-(2-iodobenzyl) hydroxylamine, IR spectroscopy confirmed the presence of N-H stretches and the absence of carbonyl absorbances that were present in a precursor, highlighting the utility of this technique in monitoring chemical transformations.

Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum. For instance, in related hydroxylammonium salts, the N-O symmetric stretching band is a prominent feature in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for Hydroxylamine, O-(2-thienylmethyl)-

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
-NH₂ 3200-3400 3200-3400 N-H Stretch
-OH 3400-3600 3400-3600 O-H Stretch
Thiophene C-H ~3100 ~3100 C-H Stretch
-CH₂- 2850-2960 2850-2960 C-H Stretch
Thiophene C=C 1400-1600 1400-1600 C=C Stretch
N-O 900-1100 900-1100 N-O Stretch

X-ray Crystallography for Solid-State Structural Determination

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for the purification and purity assessment of "Hydroxylamine, O-(2-thienylmethyl)-." High-performance liquid chromatography (HPLC) is a versatile method for separating the compound from any starting materials, byproducts, or impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The retention time of the compound would be a key parameter for its identification and quantification.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity analysis, especially if the compound or its derivatives are sufficiently volatile and thermally stable. The use of a suitable capillary column would allow for the separation of the target compound from closely related impurities. Research on related compounds, such as muramyl dipeptide derivatives modified with hydroxylamine linkers, has shown the successful application of HPLC for purification.

Table 5: Compound Names Mentioned

Compound Name
Hydroxylamine, O-(2-thienylmethyl)-
O-(2-iodobenzyl) hydroxylamine
Hydroxylamine
Trimethylsilyl
Hydroxylammonium
Muramyl dipeptide
Acetonitrile

Future Research Directions and Perspectives for O 2 Thienylmethyl Hydroxylamine

Exploration of New Reaction Pathways and Transformation Capabilities

The presence of both a thiophene (B33073) ring and a hydroxylamine (B1172632) group within the same molecule suggests a rich and underexplored reactive landscape. Future research should focus on leveraging the unique electronic properties of the thiophene moiety to influence the reactivity of the hydroxylamine group, and vice versa.

Metal-Catalyzed Cross-Coupling Reactions: The thiophene ring is known to participate in various metal-catalyzed cross-coupling reactions. Future studies could explore the use of O-(2-thienylmethyl)hydroxylamine as a coupling partner in reactions such as Suzuki, Stille, and C-H activation/alkynylation reactions. nih.gov This could lead to the synthesis of novel, highly functionalized thiophene derivatives with potential applications in medicinal chemistry and materials science. The hydroxylamine moiety could either be a spectator group or be strategically involved in the catalytic cycle.

Photocatalytic Transformations: The development of photocatalytic strategies for the synthesis of complex molecules is a rapidly growing field. rsc.orgmdpi.com The thiophene ring can act as a photosensitizer, and future research could investigate the use of O-(2-thienylmethyl)hydroxylamine in light-mediated reactions. This could enable novel transformations, such as the generation of radical intermediates under mild conditions, leading to new methods for C-C and C-N bond formation.

C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. acs.orgnih.gov The thiophene ring has several C-H bonds that could be selectively functionalized. Future work could focus on developing catalytic systems that can selectively activate a specific C-H bond on the thiophene ring of O-(2-thienylmethyl)hydroxylamine, allowing for the introduction of various functional groups. nih.govacs.org This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

N-O Bond Cleavage and Rearrangement Reactions: The N-O bond in hydroxylamines is relatively weak and can be cleaved under various conditions to generate reactive nitrogen species. mdpi.comnih.gov Future research could explore the controlled cleavage of the N-O bond in O-(2-thienylmethyl)hydroxylamine to generate nitrenoid or aminyl radical intermediates. These reactive species could then participate in a variety of transformations, including intramolecular cyclizations to form novel heterocyclic scaffolds or intermolecular reactions for the synthesis of complex amines.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production requires efficient and scalable synthesis methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.

Continuous Flow Synthesis: The development of continuous flow methods for the synthesis of O-substituted hydroxylamines has been reported. thieme-connect.com Future research should focus on adapting these methods for the scalable and safe production of O-(2-thienylmethyl)hydroxylamine. Flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and safety, especially for potentially hazardous reactions.

Automated Synthesis Platforms: Automated synthesis platforms that utilize pre-filled reagent cartridges are becoming increasingly common in chemical research. sigmaaldrich.comsigmaaldrich.comsynplechem.com A promising future direction would be the development of a dedicated cartridge containing O-(2-thienylmethyl)hydroxylamine as an aminating reagent. This would allow for the rapid and automated synthesis of a wide range of amine-containing molecules, accelerating drug discovery and materials development programs. The cartridge could be designed for various reaction types, such as reductive amination or other C-N bond-forming reactions. synplechem.com

Computational Design of O-(2-Thienylmethyl)hydroxylamine-Derived Reagents

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) and other computational methods can be used to guide the design of new reagents and catalysts.

Predicting Reactivity and Stability: DFT calculations can be employed to study the electronic structure and reactivity of O-(2-thienylmethyl)hydroxylamine. rsc.orgnih.gov These studies can provide insights into the N-O bond dissociation energy, the stability of potential radical or ionic intermediates, and the activation barriers for various reaction pathways. nih.gov This information would be invaluable for designing new reactions and predicting their outcomes.

Design of Novel Reagents: Computational screening can be used to design new reagents derived from O-(2-thienylmethyl)hydroxylamine with tailored properties. For example, by introducing different substituents on the thiophene ring, it may be possible to fine-tune the reactivity of the hydroxylamine group for specific applications. rsc.org Computational studies could predict how these substituents would affect the electronic properties and steric environment of the reactive center, allowing for the rational design of new aminating agents with enhanced selectivity or reactivity. cam.ac.uk

Development of Asymmetric Syntheses and Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The development of asymmetric methods involving O-(2-thienylmethyl)hydroxylamine would be a significant advancement.

Chiral Lewis Acid Catalysis: Chiral Lewis acids have been shown to be effective catalysts for the enantioselective conjugate addition of hydroxylamines to α,β-unsaturated carbonyl compounds. acs.orgwikipedia.orgrsc.org Future research could focus on the development of novel chiral Lewis acids that can effectively control the stereochemistry of reactions involving O-(2-thienylmethyl)hydroxylamine. This would provide a route to chiral β-amino acids and other valuable building blocks. acs.org

Organocatalysis: Chiral organic molecules can also be used as catalysts for enantioselective transformations. nih.gov The development of organocatalytic methods for the asymmetric functionalization of O-(2-thienylmethyl)hydroxylamine or its use in asymmetric reactions would be a highly valuable area of research. This could involve, for example, the enantioselective α-amination of carbonyl compounds using a chiral amine catalyst.

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a variety of asymmetric transformations. Future work could explore the use of chiral rhodium, iridium, or palladium complexes to catalyze enantioselective reactions with O-(2-thienylmethyl)hydroxylamine. nih.gov This could include asymmetric hydrogenations, allylic aminations, or C-H functionalization reactions.

Emerging Applications in Material Science or Supramolecular Chemistry (excluding biological or clinical)

The unique combination of a thiophene ring and a hydroxylamine group makes O-(2-thienylmethyl)hydroxylamine an attractive building block for the development of novel functional materials.

Thiophene-Based Polymers: Polythiophenes are a well-studied class of conducting polymers with a wide range of applications in electronics. nih.govmdpi.comnih.govrsc.org O-(2-Thienylmethyl)hydroxylamine could be used as a monomer or as a functionalizing agent for the synthesis of novel thiophene-based polymers. The hydroxylamine side chain could be used to tune the solubility, processability, and electronic properties of the polymer. nih.govcmu.edu Furthermore, the hydroxylamine group could serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups. cmu.edu

Supramolecular Assemblies: The hydroxylamine group is capable of forming hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. rsc.orgresearchgate.netnso-journal.org Future research could explore the use of O-(2-thienylmethyl)hydroxylamine and its derivatives as building blocks for the construction of supramolecular polymers, gels, or other complex architectures. The thiophene moiety could contribute to the stability of these assemblies through π-π stacking interactions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare O-(2-thienylmethyl)hydroxylamine derivatives?

Synthesis typically involves O-alkylation of hydroxylamine derivatives or reductive amination . For example, hydroxylamine can react with 2-thienylmethyl halides in the presence of a base (e.g., K₂CO₃) to form the target compound. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yield and purity . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing O-(2-thienylmethyl)hydroxylamine?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the thienylmethyl group’s substitution pattern and hydroxylamine connectivity.
  • Mass spectrometry (EI or ESI) : For molecular ion ([M+H]⁺) validation and fragmentation analysis .
  • IR spectroscopy : To identify N–O and C–S stretching vibrations (~950 cm⁻¹ and ~650 cm⁻¹, respectively).

Q. How can the partition coefficient (LogP) of O-(2-thienylmethyl)hydroxylamine be experimentally determined?

The shake-flask method is widely used: dissolve the compound in a biphasic system (e.g., octanol/water), equilibrate, and quantify concentrations via HPLC or UV-Vis spectroscopy. Experimental LogP values for analogous hydroxylamines range from 1.9–2.5 , reflecting moderate hydrophobicity .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of O-(2-thienylmethyl)hydroxylamine in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)) model transition states and charge distribution. For example, sulfur’s electron-withdrawing effect in the thienyl group may direct nucleophilic attack to specific positions. Solvent effects (e.g., PCM models) refine predictions of reaction pathways .

Q. How do structural modifications (e.g., fluorination) alter the biological activity of hydroxylamine derivatives?

Fluorination at the benzyl position enhances binding affinity to enzymes like IDO1 (Indoleamine 2,3-dioxygenase), as seen in O-(4-Fluorobenzyl)hydroxylamine (IC₅₀ <0.5 µM) . Thienyl groups may similarly modulate interactions with sulfur-binding pockets in therapeutic targets. Comparative

CompoundTargetIC₅₀ (µM)Mechanism
O-(4-Chlorobenzyl) derivativeMCF-7 cells0.65Apoptosis induction
O-(2-Fluorophenyl) derivativeIDO1 enzyme<0.5Competitive inhibition

Q. What challenges arise in crystallizing O-(2-thienylmethyl)hydroxylamine for X-ray analysis?

Hygroscopicity and low melting points (~100–150°C) complicate crystallization. Strategies include:

  • Using non-polar solvents (e.g., hexane) for slow evaporation.
  • Co-crystallizing with stabilizing agents (e.g., crown ethers) .

Q. How do solvent polarity and temperature influence the stability of O-(2-thienylmethyl)hydroxylamine in storage?

Stability studies show that aprotic solvents (e.g., acetonitrile) and low temperatures (−20°C) reduce decomposition rates. Hydroxylamine derivatives degrade via oxidation or hydrolysis; adding antioxidants (e.g., BHT) or desiccants improves shelf life .

Data Contradiction Analysis

Q. Why do experimental and computational DG‡ values for hydroxylamine acylation reactions sometimes conflict?

Discrepancies arise from solvation effects and approximations in computational models. For example, hydroxylamine’s dual O/N nucleophilicity leads to competing pathways (O-acylation vs. N-acylation), which DFT may underestimate without explicit solvent modeling . Experimental validation using kinetic isotope effects (KIEs) or isotopic labeling resolves such ambiguities.

Safety and Handling

Q. What precautions are critical when handling O-(2-thienylmethyl)hydroxylamine in laboratory settings?

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Store under inert gas (N₂/Ar) to prevent oxidation .
  • Monitor for exothermic decomposition during synthesis (>100°C).

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